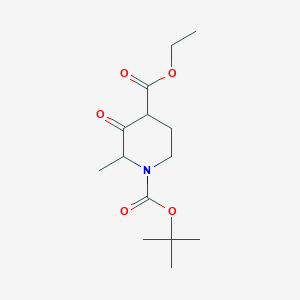

1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate

Description

1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS RN 1168153-63-6) is a piperidine-based dicarboxylate ester featuring a tert-butyl group at position 1, an ethyl ester at position 4, a methyl substituent at position 2, and a ketone moiety at position 3. Its molecular formula is C₁₆H₂₅NO₅, with a molecular weight of 325.32 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes and receptors (e.g., RAS inhibitors and autophagy modulators) .

Properties

Molecular Formula |

C14H23NO5 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-8-15(9(2)11(10)16)13(18)20-14(3,4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

XDHXOCZEMXVOIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(C(C1=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate typically involves:

- Starting from substituted piperidine carboxylate precursors, such as ethyl 4-oxopiperidine-3-carboxylate derivatives.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

- Esterification and oxidation steps to introduce the keto group and ester functionalities at precise ring positions.

- Use of bases and coupling reagents to facilitate selective acylation and protection.

Specific Preparation Routes

Boc Protection of Piperidine Esters

One common method involves the reaction of ethyl 4-oxopiperidine-3-carboxylate hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium carbonate. The reaction is typically carried out in dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Example procedure:

Methyl 4-oxopiperidine-3-carboxylate hydrochloride (10.0 g, 51.6 mmol) is dissolved in water and cooled to 0°C. Sodium carbonate (6.02 g, 56.8 mmol) is added, followed by dropwise addition of Boc anhydride (11.84 g, 51.6 mmol) in THF. The mixture is stirred at 0°C for 1 hour, then extracted with diethyl ether, washed, dried, and concentrated to afford the Boc-protected product as an amber oil with 100% yield.Alternative base and solvent systems include triethylamine in dichloromethane at room temperature for 2 hours, yielding 99% of the product.

Esterification and Keto Group Introduction

The keto group at position 3 of the piperidine ring is introduced or maintained through the use of 4-oxopiperidine derivatives. The ester group at position 4 is often introduced via esterification reactions or by starting from esterified piperidine precursors.

- For example, ethyl 4-oxopiperidine-3-carboxylate hydrochloride is used as a starting material, which upon Boc protection and subsequent purification yields the desired keto ester intermediate.

Use of Bases and Reaction Conditions

Bases such as potassium tert-butoxide, sodium bicarbonate, sodium carbonate, triethylamine, and DMAP (4-dimethylaminopyridine) are employed to facilitate deprotonation and nucleophilic substitution reactions.

- Potassium tert-butoxide is used in toluene at low temperatures (ice-cooled) to promote selective transformations on Boc diesters.

- Sodium bicarbonate and sodium carbonate are commonly used in aqueous-organic biphasic systems to neutralize acids formed during Boc protection steps and to maintain reaction pH.

- DMAP serves as a catalyst in dichloromethane to accelerate Boc protection with yields around 76-99% depending on conditions.

Industrial and Optically Active Preparations

A patented industrial method describes the preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is closely related to the target compound, using commercially available reagents and solvents.

- The process involves:

- Optical resolution of racemic intermediates.

- Reaction with bases such as sodium hydroxide or potassium hydroxide in solvents like water, dichloromethane, or toluene at 20-40°C.

- Subsequent Boc protection using di-tert-butyl dicarbonate.

- Recycling of undesired enantiomers through racemization to improve yield and purity.

This method achieves high yields and purity, suitable for large-scale pharmaceutical intermediate production.

Data Tables Summarizing Key Preparation Conditions and Outcomes

Detailed Research Outcomes and Observations

- The Boc protection step is highly efficient under mild conditions, with yields consistently above 90%, and is tolerant of various bases and solvents.

- The use of sodium carbonate or bicarbonate in aqueous-organic biphasic systems facilitates effective neutralization and phase separation, improving product isolation and purity.

- DMAP catalysis accelerates the reaction but may slightly reduce yield compared to base-only conditions due to side reactions or incomplete conversion.

- Industrial scale methods emphasize optical purity, recycling of unwanted enantiomers, and use of commercially available reagents, enabling cost-effective large-scale production.

- Potassium tert-butoxide in toluene under cold conditions enables selective transformations on Boc diesters, though this method is less commonly employed for the target compound compared to Boc protection of piperidine esters.

- Spectroscopic data (NMR, MS) confirm the structural integrity of the Boc-protected keto ester products with characteristic chemical shifts and molecular ion peaks consistent with the expected molecular formula.

Chemical Reactions Analysis

1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-(Tert-butyl) 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)

- Key Differences : Lacks the 2-methyl substituent.

- Molecular Weight: 283.32 g/mol (C₁₄H₂₁NO₅).

- Applications : Used in synthesizing spirocyclic pyrimidodiazepines for autophagy modulation .

1-Tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate (CAS 1313498-26-8)

- Key Differences : Oxo group at position 2 instead of 3.

- Molecular Weight: 271.31 g/mol (C₁₃H₂₁NO₅).

1-(Tert-butyl) 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate

Alkyl Chain Variants

1-(Tert-butyl) 4-ethyl 4-butylpiperidine-1,4-dicarboxylate

- Key Differences : A butyl substituent at position 4.

- Impact : Increased lipophilicity enhances membrane permeability but may reduce solubility in aqueous systems .

- Applications : Intermediate for late-stage C(sp³)–H functionalization in drug discovery .

1-(Tert-butyl) 4-ethyl 4-allylpiperidine-1,4-dicarboxylate

Functionalized Derivatives

1-(Tert-butyl) 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

- Key Differences: Aminomethyl group at position 4.

- Impact : Introduces a primary amine for further derivatization (e.g., amide coupling) .

- Applications : Building block for peptide mimetics or enzyme inhibitors .

1-(Tert-butyl) 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate

Physicochemical Properties

Biological Activity

The compound 1-(Tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate is a member of the piperidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 324769-00-8 |

| Appearance | Yellow Oil |

| Purity | >96% |

Structure

The structure of the compound features a piperidine ring with various functional groups, which contribute to its biological activity. The tert-butyl and ethyl groups enhance lipophilicity, potentially affecting the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell growth.

Case Study: Antiproliferative Activity

In a study evaluating various piperidine derivatives for their antiproliferative activities against cancer cell lines (L1210, CEM, and HeLa), some derivatives exhibited IC50 values ranging from 1.1 to 4.7 μM. These compounds were found to interact with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

The mechanism by which these compounds exert their anticancer effects involves:

- Tubulin Binding: Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.

- Cell Cycle Arrest: Induction of G2/M phase arrest prevents cancer cells from dividing.

- Apoptosis Induction: The compounds promote apoptotic pathways selectively in cancer cells while sparing normal cells .

Selectivity Towards Cancer Cells

A critical aspect of the biological activity of these compounds is their selectivity for cancer cells over normal cells. In vitro studies showed that the IC50 values for normal human peripheral blood mononuclear cells were significantly higher than those for cancer cells, indicating a favorable therapeutic index .

Synthesis and Characterization

The synthesis of This compound has been documented in various studies. The synthesis typically involves multi-step reactions starting from readily available precursors, followed by functionalization steps that introduce the desired substituents on the piperidine ring.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how well these compounds bind to tubulin. The docking simulations suggest that the structural features of these compounds facilitate their binding affinity to the colchicine site, correlating with their observed biological activities .

Q & A

What are the optimized synthetic routes for preparing 1-(tert-butyl) 4-ethyl 2-methyl-3-oxopiperidine-1,4-dicarboxylate, and how does steric hindrance influence reaction yields?

Level: Basic

Answer:

A common synthesis involves protecting group strategies, such as tert-butoxycarbonyl (Boc) and ethyl ester protections. For example, a stepwise approach starts with a piperidine backbone, where the Boc group is introduced at the 1-position, and an ethyl ester is formed at the 4-position. The 3-oxo and 2-methyl groups are introduced via ketonization and alkylation reactions. Steric hindrance from the tert-butyl group can slow down nucleophilic attacks at the 1-position, necessitating prolonged reaction times or elevated temperatures. Yields are typically moderate (70–85%) due to competing side reactions, as seen in analogous syntheses .

How do the electron-withdrawing and steric effects of substituents influence the regioselectivity of reactions involving this compound?

Level: Advanced

Answer:

The tert-butyl group at the 1-position creates significant steric bulk, directing electrophilic or nucleophilic attacks toward less hindered sites like the 4-ethyl ester or the 3-oxo group. The electron-withdrawing nature of the 3-oxo group polarizes adjacent bonds, making the 2-methyl position susceptible to deprotonation or functionalization. For instance, in alkylation reactions, the 2-methyl group may act as a directing group, while the 3-oxo group participates in keto-enol tautomerism, enabling conjugate additions. Computational modeling (e.g., DFT) is recommended to predict regioselectivity in novel reactions .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for CH₃), ethyl ester (δ ~4.1–4.3 ppm for CH₂), and 3-oxo (δ ~170–210 ppm in ¹³C) groups.

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 285.34 (C₁₄H₂₃NO₅) validate the molecular formula.

- HPLC: Reverse-phase chromatography with UV detection (λ = 210–230 nm) assesses purity (>95% as per supplier data) and detects polar byproducts .

How does this compound serve as a precursor in the synthesis of bioactive molecules, particularly in medicinal chemistry?

Level: Advanced

Answer:

The piperidine scaffold is a key motif in CNS-targeting drugs (e.g., analgesics, antipsychotics). The 3-oxo group can be reduced to a hydroxyl for hydrogen bonding with biological targets, while the ethyl ester allows hydrolytic conversion to carboxylic acids for prodrug strategies. In one study, derivatives of similar compounds showed enhanced metabolic stability due to the tert-butyl group’s lipophilicity, making it a candidate for blood-brain barrier penetration .

What are the common side reactions or byproducts observed during its synthesis, and how can they be mitigated?

Level: Advanced

Answer:

- Ester Hydrolysis: The ethyl ester may hydrolyze under acidic/basic conditions. Use anhydrous solvents and avoid prolonged exposure to moisture.

- Oxo Group Reactivity: The 3-oxo group can undergo undesired aldol condensation. Control temperature (<0°C) and use mild bases (e.g., NaHCO₃).

- Steric Byproducts: Bulky tert-butyl groups may lead to incomplete Boc protection. Refluxing in dichloromethane with DMAP catalyst improves efficiency .

How does this compound compare to structurally similar piperidine derivatives in terms of reactivity and applications?

Level: Advanced

Answer:

Compared to 1-tert-butyl 4-methyl analogs, the ethyl ester in this compound offers better solubility in non-polar solvents, facilitating reactions in hydrophobic environments. The 2-methyl group enhances stereochemical control in cyclization reactions, unlike unsubstituted derivatives. For example, trifluoroacetyl-substituted analogs (as in ) exhibit higher metabolic stability but lower synthetic yields due to fluorine’s electronegativity .

What methodologies are recommended for tracking reaction progress and intermediate formation in its synthetic pathways?

Level: Basic

Answer:

- TLC: Use silica plates with UV-active spots; eluent systems like ethyl acetate/hexane (3:7) separate intermediates.

- In-situ IR Spectroscopy: Monitor carbonyl stretches (3-oxo at ~1700 cm⁻¹, ester at ~1740 cm⁻¹) to confirm functional group transformations.

- LC-MS: Combines separation and mass analysis to identify transient intermediates and byproducts .

What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

Level: Advanced

Answer:

- Steric Hindrance: Larger batches require optimized mixing to overcome diffusion limitations caused by the tert-butyl group.

- Purification: Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water) or distillation under reduced pressure.

- Cost: tert-Butyl reagents are expensive; consider recycling Boc-protecting groups via acidolysis and recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.